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Compound of Interest

Compound Name:
[(1r)-1-Aminoethyl]phosphonic

acid

CAS No.: 60687-36-7

Cat. No.: B1195540

Get Quote

Executive Summary
[(1R)-1-Aminoethyl]phosphonic acid, commonly known as L-Ala(P) or L-1-

aminoethylphosphonic acid, is the phosphonic acid analogue of the proteinogenic amino acid

L-alanine. It represents a cornerstone in the study of phosphonopeptide antibiotics and

transition-state mimetics.

Unlike its carboxylic counterpart, L-Ala(P) possesses a tetrahedral phosphonic acid group that

mimics the transition state of ester and amide hydrolysis. Its primary biological utility lies in its

role as a "warhead" in prodrug delivery systems (e.g., Alafosfalin), where it acts as a potent

suicide inhibitor of alanine racemase, a critical enzyme in bacterial cell wall biosynthesis. This

guide details its chemical properties, asymmetric synthesis, and mechanistic pharmacology.

Chemical Identity & Stereochemistry
The stereochemical designation of this compound often causes confusion due to the change in

Cahn-Ingold-Prelog (CIP) priority rules when substituting a carboxyl group with a phosphonyl

group.
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IUPAC Name: [(1R)-1-Aminoethyl]phosphonic acid[1][2][3]

Common Names: L-Ala(P), L-1-aminoethylphosphonic acid[4][5][6]

CAS Number: 60687-36-7 (specifically for the (R)-enantiomer)[4]

Molecular Formula: C₂H₈NO₃P[2][3][4][7][8]

Molecular Weight: 125.06 g/mol [2][3][4][7]

Stereochemical Inversion of Nomenclature
While L-alanine has the (S) configuration, its phosphonic analogue L-Ala(P) has the (R)

configuration.

L-Alanine (S): Priority is –NH₂ (1) > –COOH (2) > –CH₃ (3).

L-Ala(P) (R): Priority is –PO₃H₂ (1) > –NH₂ (2) > –CH₃ (3).

Note: Despite the (R) designation, the spatial arrangement of atoms in L-Ala(P) is

topologically equivalent to L-alanine, allowing it to mimic the natural amino acid in biological

systems.

Physicochemical Profile
L-Ala(P) exists primarily as a zwitterion in physiological conditions. Its phosphonic acid moiety

renders it significantly more acidic than the carboxylic acid of alanine.

Table 1: Physicochemical Properties[9]
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Property Value / Description Context

Physical State White crystalline solid Hygroscopic

Solubility
High in H₂O; Insoluble in

EtOH, Acetone
Zwitterionic lattice energy

pKa₁ (P-OH) < 1.0 Strong acid dissociation

pKa₂ (P-OH) 5.6 ± 0.2
Second ionization (Zwitterion

transition)

pKa₃ (NH₃⁺) 10.2 ± 0.2 Ammonium deprotonation

Isoelectric Point (pI) ~7.9
Calculated from (pKa₂ +

pKa₃)/2

Stability
Hydrolytically stable (C-P

bond)
Resistant to phosphatases

Key Insight: The C-P bond is chemically and enzymatically stable, unlike the C-O-P bond found

in phosphate esters. This stability prevents the premature degradation of the pharmacophore

during transport.

Synthetic Pathways[10]
The synthesis of L-Ala(P) requires high enantiomeric purity (>99% ee) because the (S)-

enantiomer (D-Ala(P)) is biologically inactive against the primary target, alanine racemase.

Method A: Asymmetric Hydrogenation (Modern Route)
The most efficient modern route involves the asymmetric hydrogenation of α-

dehydroaminophosphonates using chiral Rhodium or Ruthenium catalysts.

Precursor Formation: Condensation of triethyl phosphite with acetamide and acetaldehyde

yields the α,β-unsaturated phosphonate.

Catalytic Hydrogenation: Use of [Rh(COD)(DuPhos)]OTf allows for high enantioselectivity.

Hydrolysis: Acidic hydrolysis removes the ester protecting groups.
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Method B: Kabachnik-Fields & Optical Resolution
(Classic Route)
For laboratories without high-pressure hydrogenation equipment, the classical resolution route

is robust.

Kabachnik-Fields Reaction: Three-component coupling of acetaldehyde, ammonia (or

benzylamine), and diethyl phosphite yields racemic diethyl (1-aminoethyl)phosphonate.

Resolution: The racemate is resolved using chiral acids such as dibenzoyl-L-tartaric acid.

Deprotection: Hydrolysis with concentrated HCl or HBr yields the free acid.

Visualization: Synthetic Workflow
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Caption: Figure 1.[2] Classical synthesis pathway via Kabachnik-Fields reaction and optical

resolution to yield enantiopure L-Ala(P).

Biological Mechanism & Pharmacology[6]
L-Ala(P) is a "suicide substrate" (mechanism-based inhibitor) that targets bacterial cell wall

biosynthesis. However, the free acid is poorly transported across the bacterial membrane.

The "Trojan Horse" Strategy
To overcome transport limitations, L-Ala(P) is incorporated into a dipeptide, such as Alafosfalin

(L-Ala-L-Ala(P)).

Transport: The dipeptide is recognized by bacterial peptide permeases and actively

transported into the cytoplasm.
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Release: Intracellular aminopeptidases hydrolyze the peptide bond, releasing free L-Ala(P)

at high concentrations.

Target Engagement: L-Ala(P) targets Alanine Racemase (Alr).

Mechanism of Inhibition: Alanine Racemase
Alanine racemase uses a Pyridoxal 5'-Phosphate (PLP) cofactor to interconvert L-Ala and D-

Ala.[5]

Aldimine Formation: L-Ala(P) enters the active site and forms an external aldimine with PLP.

[5]

Stable Complex: Unlike the natural substrate, the phosphonate group forms a highly stable

complex that mimics the transition state but cannot be processed.

Irreversible Inactivation: The enzyme is locked in a stable PLP-inhibitor complex, preventing

the production of D-Alanine, which is essential for peptidoglycan cross-linking.

Visualization: Mechanism of Action[6]
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Caption: Figure 2. The "Trojan Horse" mechanism of Alafosfalin, facilitating the intracellular

delivery of the L-Ala(P) warhead.

Analytical Characterization
Verifying the identity and purity of L-Ala(P) requires specific analytical techniques due to its

zwitterionic nature and lack of UV chromophores.
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Nuclear Magnetic Resonance (NMR)[3][11][12]
¹H NMR (D₂O):

δ 1.45 ppm (dd): Methyl group (-CH₃). The signal is split by the adjacent methine proton

and the phosphorus nucleus (³J_PH).

δ 3.30 ppm (m): Methine proton (-CH-). Complex multiplet due to coupling with methyl

protons and the phosphorus nucleus (²J_PH).

³¹P NMR (D₂O, H₃PO₄ ext. std.):

δ 14.0 – 18.0 ppm: Appears as a singlet (proton decoupled) or multiplet (coupled). The

chemical shift is pH-dependent.

Mass Spectrometry (MS)[3]
ESI-MS (Negative Mode):

m/z 124.0 [M-H]⁻: The dominant ion corresponding to the deprotonated phosphonic acid.

ESI-MS (Positive Mode):

m/z 126.0 [M+H]⁺: Protonated molecular ion.

Optical Rotation
[α]²⁰_D: Approximately -4.8° (c=5, H₂O) for the (R)-enantiomer.[4]

Note: Optical rotation is sensitive to pH and concentration.

Safety & Handling
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[2]

Handling: Use standard PPE (gloves, safety goggles). Avoid inhalation of dust.

Storage: Hygroscopic. Store in a desiccator at 2-8°C.
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Stability: Stable in aqueous solution at neutral pH. Avoid prolonged exposure to strong

oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-AMINOETHYLPHOSPHONIC ACID, (R)- [drugs.ncats.io]

2. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 1-Aminoethylphosphonic acid, (R)- | C2H8NO3P | CID 185992 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. (R)-(−)-1-Aminoethylphosphonic acid =97.0 NT 60687-36-7 C2H8NO3P
[sigmaaldrich.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2376406/
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Aminoethyl_phosphonic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/185992
https://pubchem.ncbi.nlm.nih.gov/compound/181769
https://drugs.ncats.io/substance/FF820GN7Q4
https://pubchem.ncbi.nlm.nih.gov/compound/185992
https://www.sigmaaldrich.com/JP/ja/product/sial/06655
https://pubchem.ncbi.nlm.nih.gov/compound/185992
https://www.benchchem.com/product/b1195540?utm_src=pdf-custom-synthesis#bc-rfq
https://drugs.ncats.io/substance/FF820GN7Q4
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Aminoethyl_phosphonic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Aminoethyl_phosphonic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/185992
https://pubchem.ncbi.nlm.nih.gov/compound/185992
https://www.sigmaaldrich.com/JP/ja/product/sial/06655
https://www.sigmaaldrich.com/JP/ja/product/sial/06655
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195540?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Reaction of alanine racemase with 1-aminoethylphosphonic acid forms a stable external
aldimine - PubMed [pubmed.ncbi.nlm.nih.gov]

6. journals.asm.org [journals.asm.org]

7. (S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. (2-Aminoethyl)phosphonic acid | 2041-14-7 [chemicalbook.com]

9. Structures of an alanine racemase from Bacillus anthracis (BA0252) in the presence and
absence of (R)-1-aminoethylphosphonic acid (l-Ala-P) - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: [(1R)-1-
Aminoethyl]phosphonic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195540/docs#in-depth-technical-guide-1r-1-
aminoethyl-phosphonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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